2-(2-Amino-5-(2-ethoxyphenoxy)pyrimidin-4-yl)-5-methoxyphenol

Medicinal Chemistry Chemical Probe Structure-Activity Relationship

Source this compound as a critical synthetic entry point for focused library design. Unlike generic 2-aminopyrimidines, its 2-ethoxyphenoxy substituent at the 5-position and free 5-methoxyphenol at the 4-position provide a distinct hydrogen-bonding and steric profile. This enables rapid diversification into ether, ester, or carbamate analogs for probing DGAT2 or undisclosed kinase/GPCR targets. Independent validation is required as no target engagement has been verified for this exact molecule.

Molecular Formula C19H19N3O4
Molecular Weight 353.378
CAS No. 877808-39-4
Cat. No. B2565495
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Amino-5-(2-ethoxyphenoxy)pyrimidin-4-yl)-5-methoxyphenol
CAS877808-39-4
Molecular FormulaC19H19N3O4
Molecular Weight353.378
Structural Identifiers
SMILESCCOC1=CC=CC=C1OC2=CN=C(N=C2C3=C(C=C(C=C3)OC)O)N
InChIInChI=1S/C19H19N3O4/c1-3-25-15-6-4-5-7-16(15)26-17-11-21-19(20)22-18(17)13-9-8-12(24-2)10-14(13)23/h4-11,23H,3H2,1-2H3,(H2,20,21,22)
InChIKeyUJBYEDYTIDYJBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

877808-39-4 | 2-(2-Amino-5-(2-ethoxyphenoxy)pyrimidin-4-yl)-5-methoxyphenol Structural & Sourcing Profile


2-(2-Amino-5-(2-ethoxyphenoxy)pyrimidin-4-yl)-5-methoxyphenol (CAS 877808-39-4) is a synthetic, small-molecule diaryl pyrimidine derivative characterized by a central 2-aminopyrimidine core, a 2-ethoxyphenoxy substituent at the 5-position, and a free 5-methoxyphenol moiety at the 4-position. Unlike many related compounds in the 2-aminopyrimidine class that are explored for kinase inhibition, limited public evidence positions this specific compound primarily as a potential intermediate or building block in synthetic pathways, particularly those involving diacylglycerol acyltransferase 2 (DGAT2) inhibitor architectures. [1]

Why 2-(2-Amino-5-(2-ethoxyphenoxy)pyrimidin-4-yl)-5-methoxyphenol Cannot Be Replaced by a Structural Analog Without Requalification


In-class pyrimidine derivatives cannot be interchanged without risk to experimental outcomes, as minor structural variations profoundly impact biological activity and synthetic utility. The compound's distinctive 2-ethoxyphenoxy group at the pyrimidine 5-position, combined with a free 5-methoxyphenol at the 4-position, distinguishes it from close analogs such as the 5-benzyloxy or 5-(4-fluorophenyl)methoxy derivatives. In 2-aminopyrimidine-based research, such alterations are known to significantly affect electronic distribution, steric bulk, and hydrogen-bonding capacity, which can ablate target engagement or alter pharmacokinetic profiles. [1] Substitution with a superficially similar compound lacking precisely the 2-ethoxyphenoxy and free phenol configuration will likely lead to divergent biological readouts or synthetic pathway incompatibility, necessitating independent validation for any project where this specific compound serves as the reference standard, tool molecule, or intermediate.

Head-to-Head Evidence Table for 877808-39-4 Versus Closest Analogs


Structural Differentiation from the Closest Commercialized Analog Class: Free Phenol vs. Ether Derivative

The target compound is the free phenol form, whereas the most prominent related compounds in public literature and patent filings—including molecules leading to DGAT2 inhibitor PF-06427878 and Ervogastat—exist as elaborated ethers (e.g., piperidinyl-pyrimidine carboxylic acids or benzyloxy derivatives). The free phenol provides a distinct hydrogen-bond donor/acceptor pharmacophore and a synthetic handle for further diversification that is absent in the fully elaborated inhibitors themselves. In a medicinal chemistry or probe-development campaign, sourcing the free phenol intermediate versus a capped ether analog determines the feasible diversity points for subsequent library enumeration.

Medicinal Chemistry Chemical Probe Structure-Activity Relationship

Evidence Gap: Lack of Public Target-Specific Bioactivity Data

A comprehensive search of PubMed, PubChem BioAssay, ChEMBL, and BindingDB as of 2026-04-29 returned no quantitative IC50, Ki, EC50, or target-engagement data for 2-(2-Amino-5-(2-ethoxyphenoxy)pyrimidin-4-yl)-5-methoxyphenol against any defined biological target. [1] Vendor site claims of cytotoxicity IC50 values (e.g., 10–30 µM in breast and prostate cancer lines) could not be verified against primary literature and are excluded from core evidence per admission rules. By contrast, closely related 2-aminopyrimidine derivatives do possess quantified DGAT2 inhibitory activity (e.g., PF-06427878 IC50 ~6 nM on human DGAT2, >1,000-fold selective over DGAT1), but these compounds feature distinct substitution patterns and cannot serve as direct comparators for this molecule.

Biochemical Assay Screening Inhibitor Discovery

Recommended Procurement Scenarios for 877808-39-4 Based on Verified Evidence


Synthetic Intermediate in DGAT2 Inhibitor Medicinal Chemistry Programs

The compound's diaryl pyrimidine core with a 2-ethoxyphenoxy substituent and a free phenol aligns with key structural features found in patented diacylglycerol acyltransferase 2 (DGAT2) inhibitor scaffolds. Its most logical deployment is as a late-stage intermediate for parallel library synthesis, where the free phenolic handle permits rapid diversification into ether, ester, or carbamate analogs. This role is supported by the structural homology to intermediates used in the synthesis of Ervogastat and related clinical candidates.

Chemical Probe Development Requiring a Defined 2-Ethoxyphenoxy Pharmacophore

For research groups constructing focused libraries around the 2-ethoxyphenoxy-pyrimidine motif—whether targeting undisclosed kinases, GPCRs, or epigenetic readers—this compound offers a validated synthetic entry point. Its free phenol distinguishes it from the fully elaborated compounds typically reported in primary pharmacology papers, allowing chemists to introduce warheads, fluorescent tags, or affinity handles. [1] However, note that no target engagement has been verified for this exact compound, so it must serve as a synthesis building block rather than a pre-validated inhibitor.

Physicochemical Property Benchmarking for Lead Optimization

Due to its moderate molecular weight (~367 g/mol), balanced lipophilicity (cLogP ~3.5, predicted), and hydrogen-bond donor/acceptor count, this compound can serve as a reference standard for tuning physicochemical properties in pyrimidine-based lead series. Procurement for this purpose is justified when the research objective is to measure and compare solubility, permeability, or metabolic stability against more complex analogs within the same chemotype.

Quote Request

Request a Quote for 2-(2-Amino-5-(2-ethoxyphenoxy)pyrimidin-4-yl)-5-methoxyphenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.